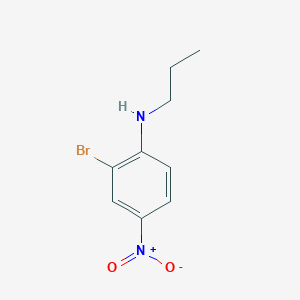

2-Bromo-4-nitro-N-propylaniline

Übersicht

Beschreibung

2-Bromo-4-nitro-N-propylaniline is a chemical compound with the CAS Number: 1157464-28-2 . It has a molecular weight of 259.1 and its IUPAC name is this compound . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .

Molecular Structure Analysis

The molecular formula of this compound is C9H11BrN2O2 . The InChI code for the compound is 1S/C9H11BrN2O2/c1-2-5-11-9-4-3-7 (12 (13)14)6-8 (9)10/h3-4,6,11H,2,5H2,1H3 .Physical and Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Herbicide Resistance in Transgenic Plants : Research has been conducted on the use of specific genes for conferring herbicide resistance in transgenic plants. A study by Stalker, McBride, and Malyj (1988) focused on bromoxynil, a photosynthetic inhibitor in plants, and explored the introduction of a catabolic detoxification gene in plants to achieve herbicide resistance (Stalker, McBride, & Malyj, 1988).

Electrochemical Reduction of Benzyl Bromides : Jouikov and Simonet (2010) researched the reduction of benzyl bromides at solid electrodes in various solvents. They found that certain electrodes favored the one-electron scission of the C-Br bond in benzyl bromides, leading to the formation of benzyl radicals (Jouikov & Simonet, 2010).

Ionic Liquid-Promoted Amidation of Quinoline N-Oxides : Xie et al. (2018) presented an eco-friendly method for synthesizing N-acylated 2-aminoquinolines using Bronsted acidic ionic liquids. This process highlights the potential of using ionic liquids for sustainable chemical synthesis (Xie et al., 2018).

Highly Fluorescent Sensing of Nitroaromatic Explosives : Turhan et al. (2018) developed crosslinked 2-bromoethyl methacrylate polymer microspheres for the sensitive detection of nitroaromatic compounds in aqueous media. This innovation has applications in security and environmental monitoring (Turhan, Tukenmez, Karagoz, & Bıçak, 2018).

Synthesis of Bromamine Acid : Ghaieni, Sharifi, and Fattollahy (2007) developed a new method for preparing bromamine acid, an important intermediate in acid dye synthesis. Their approach focused on efficient and economical synthesis, relevant to the dye industry (Ghaieni, Sharifi, & Fattollahy, 2007).

Electrochemical Behavior of 4-Nitrobenzyl Bromide : Mohammadzadeh et al. (2020) studied the electrochemical behavior of 4-nitrobenzyl bromide and its use in the reduction of CO2. This research is significant for understanding the electrocatalytic properties of nitrobenzyl bromides (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).

Safety and Hazards

While specific safety data for 2-Bromo-4-nitro-N-propylaniline is not available, it’s generally advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Eigenschaften

IUPAC Name |

2-bromo-4-nitro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-5-11-9-4-3-7(12(13)14)6-8(9)10/h3-4,6,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOUOGKDIXSQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656336 | |

| Record name | 2-Bromo-4-nitro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157464-28-2 | |

| Record name | 2-Bromo-4-nitro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-Methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1497965.png)

![2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride](/img/structure/B1497967.png)